1-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide
描述
The compound 1-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a sulfonamide derivative featuring a dibenzo[b,f][1,4]oxazepine core. This structure comprises a bicyclic system with an oxygen and nitrogen atom in the oxazepine ring, substituted at position 2 with a methanesulfonamide group and at position 11 with a ketone.
属性
IUPAC Name |
1-(4-fluorophenyl)-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O4S/c21-14-7-5-13(6-8-14)12-28(25,26)23-15-9-10-18-16(11-15)20(24)22-17-3-1-2-4-19(17)27-18/h1-11,23H,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTKPPSIUFMPCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
It is known that similar dibenzo[b,f][1,4]oxazepine compounds have been used in the treatment and prophylaxis of diseases, particularly cardiovascular illnesses.
Mode of Action
It is known that similar dibenzo[b,f][1,4]oxazepine compounds have been used in the treatment and prophylaxis of diseases, particularly cardiovascular illnesses. The compound likely interacts with its targets to exert its therapeutic effects.
Biochemical Pathways
It is known that similar dibenzo[b,f][1,4]oxazepine compounds have been used in the treatment and prophylaxis of diseases, particularly cardiovascular illnesses. Therefore, it can be inferred that the compound may affect pathways related to cardiovascular function.
Pharmacokinetics
Studies of the in vivo metabolism of similar dibenzo[b,f]-1,4-oxazepine compounds implicate an arene oxide intermediate during the conversion to a hydroxy derivative. This suggests that the compound may undergo metabolic transformations in the body, which could impact its bioavailability.
Result of Action
It is known that similar dibenzo[b,f][1,4]oxazepine compounds have been used in the treatment and prophylaxis of diseases, particularly cardiovascular illnesses. Therefore, it can be inferred that the compound may exert therapeutic effects at the molecular and cellular level.
Action Environment
It is known that similar dibenzo[b,f][1,4]oxazepine compounds have been used in the treatment and prophylaxis of diseases, particularly cardiovascular illnesses. Therefore, it can be inferred that environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action.
相似化合物的比较
Compound A : N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide (RN: 922089-36-9)
- Key Differences :
- Oxazepine Substitution : An 8-chloro group replaces the hydrogen at position 6.
- Sulfonamide Group : A 4-fluorobenzenesulfonamide (aryl sulfonamide) is present instead of a methanesulfonamide (alkyl sulfonamide).
- The aryl sulfonamide may increase π-π stacking interactions compared to the alkyl variant .
Compound B : N,8-Dimethyl-N-(4-methylphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide
- Key Differences :
- Oxazepine Substitution : Methyl groups at position 8 and the sulfonamide nitrogen.
- Sulfonamide Group : A 4-methylphenyl substituent introduces hydrophobicity.
- Implications : Methylation at position 8 and the nitrogen atom may reduce metabolic degradation, enhancing pharmacokinetic stability .
Compound C : N-(10-Acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide
- Key Differences :
- Oxazepine Substitution : An acetyl group at position 10 replaces the ketone at position 11.
- Sulfonamide Group : 4-Methylbenzenesulfonamide with a methyl group instead of fluorine.
Spectral Comparison
- IR Spectroscopy :
- Target Compound : Expected C=O (ketone) stretch near 1680–1700 cm⁻¹ and S=O (sulfonamide) near 1350–1450 cm⁻¹.
- Compound A : Lacks methanesulfonamide, but 4-fluorobenzenesulfonamide shows S=O stretches at ~1370 cm⁻¹ and aromatic C-F at ~1220 cm⁻¹ .
- Compound C : Acetyl C=O stretch at ~1700 cm⁻¹, distinct from the target’s ketone .
Data Table: Structural and Spectral Comparison
Implications of Structural Differences
- Alkyl vs. Aryl Sulfonamides : Methanesulfonamide (target) offers flexibility, while aryl variants (Compound A) may improve solubility via π-stacking.
- Substituent Position : Chloro at position 8 (Compound A) vs. methyl at position 8 (Compound B) influences steric hindrance and metabolic pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
